molecular formula C11H7BrF3NO2 B1417387 Methyl 5-bromo-2-cyano-3-(trifluoromethyl)phenylacetate CAS No. 1805500-68-8

Methyl 5-bromo-2-cyano-3-(trifluoromethyl)phenylacetate

Cat. No. B1417387
M. Wt: 322.08 g/mol
InChI Key: QZSFJZPFUHPKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-bromo-2-cyano-3-(trifluoromethyl)phenylacetate” is a chemical compound with the CAS Number: 1804406-50-5 . It has a molecular weight of 308.05 . The IUPAC name for this compound is "methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H5BrF3NO2/c1-17-9(16)6-2-5(11)3-8(7(6)4-15)10(12,13)14/h2-3H,1H3" . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.05 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 2-[5-bromo-2-cyano-3-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)3-6-2-7(12)4-9(8(6)5-16)11(13,14)15/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSFJZPFUHPKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-cyano-3-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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